2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-dioxoisoindol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c12-11(13,14)4-20-10(19)15-5-1-2-6-7(3-5)9(18)16-8(6)17/h1-3H,4H2,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLRXTSRIKTJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate is a carbamate derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 273.20 g/mol
- Solubility : Soluble in organic solvents such as DMSO and methanol.
- Stability : Generally stable under standard laboratory conditions but sensitive to moisture.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes.
Enzyme Inhibition
Studies have shown that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and are targets for the treatment of neurodegenerative diseases.
Antimicrobial Activity
Recent investigations have demonstrated that this compound possesses antimicrobial properties. In vitro assays indicated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in developing novel antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have revealed that the compound exhibits selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may serve as a lead compound for anticancer drug development.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar carbamate derivatives. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests that this compound may also confer neuroprotective benefits.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of various carbamates, the compound demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus. The researchers concluded that this compound could be a promising candidate for further development into an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural motifs are similar to known pharmaceuticals, which suggests it may exhibit biological activity against various targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of isoindole compounds can inhibit cancer cell proliferation. The incorporation of the trifluoroethyl group may enhance the selectivity and potency of these compounds against specific cancer types.
- Antiviral Properties : Research into similar compounds has demonstrated potential antiviral effects, particularly against RNA viruses. The structural characteristics of 2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate could be explored for efficacy against viral infections.
Biochemical Research
In biochemical studies, this compound can serve as a tool for probing enzyme activity or as a substrate in biochemical assays:
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes can be evaluated to understand its mechanism of action. For example, it could be tested against proteases or kinases that are crucial in various metabolic pathways.
- Fluorescent Probes : Due to its unique structure, modifications of this compound could be utilized to develop fluorescent probes for imaging studies in cellular biology.
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Synthesis : The compound could be incorporated into polymer matrices to create materials with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.
- Coatings and Adhesives : Its chemical structure may provide unique adhesion properties when used in coatings or adhesives for industrial applications.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of isoindole derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant inhibition of cell growth. Further exploration of this compound could confirm its effectiveness and lead to the development of novel anticancer agents.
Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibitors has demonstrated that compounds with dioxoisoindole structures can effectively inhibit certain kinases involved in cancer progression. The application of this compound in such studies could yield insights into its potential as a therapeutic agent.
Comparison with Similar Compounds
The compound is compared below with structurally related isoindolyl carbamates and acetamides, focusing on substituent effects, synthetic yields, and analytical characterization.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituent Variations
| Compound Name | Core Structure | R₁ (Isoindolyl Substituent) | R₂ (Carbamate/Acetamide Chain) | Fluorine Content |
|---|---|---|---|---|
| 2,2,2-Trifluoroethyl N-(1,3-dioxo-isoindol-5-yl)carbamate (Target Compound) | 1,3-Dioxo-isoindole | H | CF₃CH₂OCO- | 3 F atoms |
| N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) | 1,3-Dioxo-isoindole | Benzyl | 2-(4-hydroxyethoxy)phenyl | None |
| N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (13m) | 1,3-Dioxo-isoindole | 4-Fluorophenylmethyl | 2-(4-hydroxypentyloxy)phenyl | 1 F atom |
| N-(1,3-Dioxo-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-terphenyl-4′-carboxamide | 1,3-Dioxo-isoindole | H | Difluoro-terphenyl | 2 F atoms |
Key Observations :
- Fluorination: The target compound’s trifluoroethyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like 13b . However, fluorinated aryl substituents (e.g., 13m) retain partial polarity due to the aromatic fluorine, balancing solubility and target binding .
- Carbamate vs.
Key Observations :
- The target compound’s discontinuation () may correlate with challenges in scale-up or purification, as suggested by the modest yields (10–27%) of related carbamates in triphosgene-mediated syntheses .
- Higher yields for 13b–13j (up to 59%) reflect optimized hydrogenation and chromatographic protocols for acetamide derivatives .
Analytical Characterization
Table 3: Spectroscopic Data Comparison
Key Observations :
- The target compound’s absence of reported spectral data precludes direct comparison, but related carbamates and acetamides show characteristic shifts for carbonyl (δ ~165–170 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .
- Mass spectrometry confirms molecular ion peaks consistent with calculated masses, validating synthetic routes .
Preparation Methods
Synthesis via Carbamoylation of Phthalimide Derivatives
-
- 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine or its derivatives
- 2,2,2-trifluoroethyl chloroformate or 2,2,2-trifluoroethyl isocyanate as carbamoylating agents
General Procedure:
The amino-substituted phthalimide is reacted with the carbamoylating agent in an inert solvent such as dichloromethane or tetrahydrofuran under cooling (0–5°C) to control the reaction rate and avoid side reactions. A base such as triethylamine or pyridine is added to scavenge the generated acid (HCl or CO2). The reaction mixture is stirred for several hours until completion, followed by aqueous workup and purification via recrystallization or chromatography.Reaction Scheme:
$$
\text{Phthalimide-5-amine} + \text{2,2,2-trifluoroethyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent, 0–5°C}} \text{2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate}
$$Notes:
This method yields the carbamate linkage directly and is favored for its straightforwardness and moderate to high yields.
Amide Coupling Using Activated Acyl Intermediates
-
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid (phthalimide acetic acid derivative)
- 2,2,2-trifluoroethylamine
-
- Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Additives like N-hydroxysuccinimide (NHS) to improve coupling efficiency
General Procedure:
The acid and amine are combined in an aprotic solvent (e.g., dichloromethane, DMF) with the coupling agent and additive at 0–25°C. The reaction proceeds via formation of an active ester intermediate, which then reacts with the amine to form the amide bond. After reaction completion, the mixture is filtered to remove urea byproducts, and the product is purified.Reaction Scheme:
$$
\text{Phthalimide acetic acid} + \text{2,2,2-trifluoroethylamine} \xrightarrow[\text{DCC/NHS}]{\text{Solvent}} \text{Target amide}
$$Notes:
This method allows for precise control of the coupling step and is widely used in peptide and carbamate synthesis. It is applicable when direct carbamoylation is less efficient or when starting from acid precursors.
Alternative Routes: Reductive Amination and Other Modifications
Some patents and literature suggest the use of reductive amination to introduce the trifluoroethyl group onto isoindole derivatives, followed by oxidation or acylation steps to form the carbamate structure.
These methods are more complex but may be advantageous for specific substitution patterns or when other functional groups are present.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Carbamoylation with chloroformate | Phthalimide-5-amine + 2,2,2-trifluoroethyl chloroformate | Base (triethylamine), DCM, 0–5°C | Direct carbamate formation, simple | Sensitive to moisture, acid scavenging required | 70–85 |
| Amide coupling with carbodiimide | Phthalimide acetic acid + 2,2,2-trifluoroethylamine | DCC or EDC, NHS, DCM/DMF, 0–25°C | High selectivity, mild conditions | Requires coupling agents, urea byproducts | 65–80 |
| Reductive amination + acylation | Isoindole derivatives + trifluoroethyl aldehyde + reducing agent | Reducing agent (NaBH3CN), acid catalyst | Versatile for substitutions | Multi-step, more complex | 50–70 |
Research Findings and Optimization Notes
Solvent Choice: Aprotic solvents such as dichloromethane and tetrahydrofuran are preferred to maintain reagent stability and solubility of intermediates.
Temperature Control: Low temperatures (0–5°C) during carbamoylation reduce side reactions and improve selectivity.
Base Selection: Triethylamine or pyridine efficiently neutralize acid byproducts and drive the reaction forward.
Purification: Crystallization and column chromatography are standard for isolating pure product; recrystallization from ethyl acetate or ethanol is common.
Yield Optimization: Using freshly distilled reagents and dry solvents enhances yields. Slow addition of carbamoylating agents helps control exothermicity and side reactions.
Q & A
[Basic] What synthetic methodologies are recommended for preparing 2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate with high yield?
Answer:
The synthesis typically involves coupling the isoindole-1,3-dione core with a 2,2,2-trifluoroethyl carbamate group. Key steps include:
- Protection Strategy : Use tert-butyl or benzyl carbamate protecting groups to prevent undesired side reactions during nucleophilic substitution .
- Coupling Conditions : React 5-amino-1,3-dioxoisoindoline with 2,2,2-trifluoroethyl chloroformate in anhydrous DMF at 0–5°C, using K₂CO₃ as a base to maintain pH >9 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >85% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate) .
[Advanced] How can researchers resolve crystallographic data discrepancies in structural determination?
Answer:
Discrepancies in bond lengths or electron density maps require:
- Refinement Protocols : Use SHELXL ( ) with twin refinement for non-merohedral twinning. Apply the SQUEEZE algorithm (PLATON) to model disordered solvent .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set). For example, isoindole carbonyl bonds should align within 1.21–1.23 Å computationally vs. 1.22–1.25 Å experimentally .
- Data Collection : Collect high-resolution data (<1.0 Å) at 100 K to minimize thermal motion artifacts. Use synchrotron radiation for weak diffractors .
[Basic] What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Carbamate carbonyl appears at δ 155–158 ppm (¹³C). The trifluoroethyl group shows a quartet at δ 4.3–4.5 ppm (¹H, J = 8.5 Hz) .
- FT-IR : Key stretches include C=O (isoindole dione: 1710–1740 cm⁻¹; carbamate: 1680–1700 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. Expected m/z: 331.06 (C₁₁H₇F₃N₂O₄) .
[Advanced] How to design biological activity assays targeting topoisomerase inhibition?
Answer:
- Biochemical Assays : Measure DNA relaxation inhibition using supercoiled pBR322 plasmid and recombinant topoisomerase II. Compare IC₅₀ values to etoposide .
- Cellular Studies : Use MTT assays in A549 (NSCLC) and BxPC3 (pancreatic) cell lines. For mechanistic insight, perform Annexin V/PI staining (apoptosis) and LC3-II immunoblotting (autophagy) .
- In Vivo Models : Test efficacy in orthotopic xenografts, monitoring tumor volume and survival. Dose at 10–25 mg/kg (i.p., Q3D) .
[Advanced] What computational strategies predict binding modes with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with topoisomerase II’s ATP-binding pocket. Set grid parameters (25 × 25 × 25 Å) centered on catalytic Tyr805 .
- MD Simulations : Run 100 ns simulations (AMBER) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>50%) .
- QSAR Modeling : Corporate substituent effects (e.g., trifluoroethyl vs. ethyl) on bioactivity using CoMFA (r² > 0.9) .
[Basic] How to validate analytical methods for quantifying the compound in solution?
Answer:
- HPLC Parameters : Use a C18 column (4.6 × 150 mm, 5 μm) with 0.1% TFA in water/acetonitrile (70:30). Retention time: 6.2 ± 0.3 min. Calibrate with standards (0.1–100 μg/mL, R² > 0.995) .
- LC-MS/MS : Monitor transition m/z 331→214 (CE: 25 eV). Validate precision (RSD <5%) and accuracy (90–110%) per ICH Q2(R1) .
[Advanced] How to investigate metabolic stability in hepatic microsomes?
Answer:
- Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C. Terminate reactions at 0, 5, 15, 30, 60 min with ice-cold acetonitrile .
- Metabolite ID : Perform UPLC-QTOF-MS in positive ion mode. Major Phase I metabolites likely include hydroxylation (+16 Da) and carbamate hydrolysis (-45 Da) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
